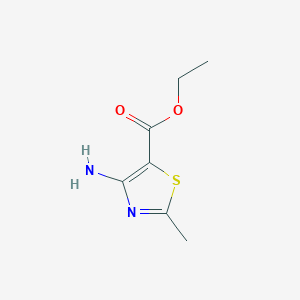

Ethyl 4-amino-2-methyl-1,3-thiazole-5-carboxylate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

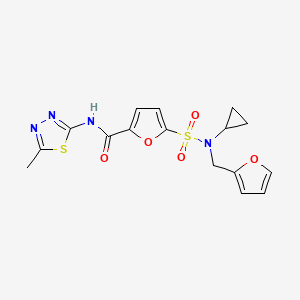

説明

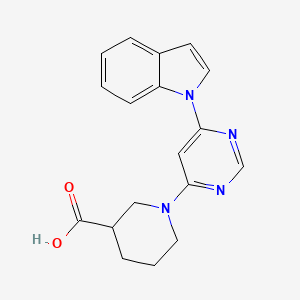

Ethyl 4-amino-2-methyl-1,3-thiazole-5-carboxylate is a synthetic intermediate useful for pharmaceutical synthesis . It is a chemical reagent used in the preparation of SAR thiazolamino arylaminopyrimidines as anaplastic lymphoma kinase inhibitors .

Synthesis Analysis

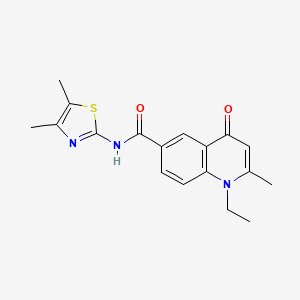

The synthesis of Ethyl 4-amino-2-methyl-1,3-thiazole-5-carboxylate involves several steps. In one study, Ethyl 2-amino-4-methylthiazole-5-carboxylate was taken as a starting material and reacted with 4-methyl benzoyl chloride to afford ethyl 4-methyl-2-(4-methylbenzamido)thiazole-5-carboxylate .Molecular Structure Analysis

The molecular structure of Ethyl 4-amino-2-methyl-1,3-thiazole-5-carboxylate can be represented by the InChI code:1S/C7H10N2O2S/c1-3-11-7(10)5-6(8)9-4(2)12-5/h3,8H2,1-2H3 . Chemical Reactions Analysis

Ethyl 4-amino-2-methyl-1,3-thiazole-5-carboxylate has been studied for its corrosion inhibition efficiency. It was found to prevent the corrosion of AA6061 alloy in 0.05 M HCl solution by weight loss, electrochemical impedance spectroscopy (EIS), and potentiodynamic polarization (Tafel) methods at temperatures 303–323 K .Physical And Chemical Properties Analysis

Ethyl 4-amino-2-methyl-1,3-thiazole-5-carboxylate is a solid substance with a molecular weight of 186.23 . It has a storage temperature of 4°C and should be protected from light .科学的研究の応用

- Anticancer Agents : Researchers explore derivatives of this compound for their potential as anticancer agents. Thiazole-based molecules often exhibit cytotoxic properties, making them interesting candidates for drug discovery .

- Antibacterial and Antifungal Activity : Ethyl 4-amino-2-methyl-1,3-thiazole-5-carboxylate derivatives have shown promising antibacterial and antifungal properties. Scientists investigate their efficacy against various pathogens .

- Pesticides and Herbicides : Thiazole derivatives, including ethyl 4-amino-2-methyl-1,3-thiazole-5-carboxylate, are studied for their potential as agrochemicals. They may act as pesticides or herbicides to protect crops from pests and weeds .

- Luminescent Materials : Researchers explore the luminescent properties of thiazole-based compounds. Ethyl 4-amino-2-methyl-1,3-thiazole-5-carboxylate derivatives could find applications in optoelectronic devices or sensors .

- Metal Complexes : The thiazole ring can coordinate with metal ions. Scientists investigate the synthesis of metal complexes using ethyl 4-amino-2-methyl-1,3-thiazole-5-carboxylate as a ligand. These complexes may have catalytic or biological activity .

- Building Blocks : Ethyl 4-amino-2-methyl-1,3-thiazole-5-carboxylate serves as a versatile building block in organic synthesis. Chemists use it to construct more complex molecules with specific functionalities .

- Pollutant Detection : Thiazole derivatives can be modified to create sensors for detecting environmental pollutants. Researchers investigate their use in monitoring water quality or air pollution .

Medicinal Chemistry and Drug Development

Agricultural Chemistry

Materials Science

Coordination Chemistry

Organic Synthesis

Environmental Chemistry

作用機序

Target of Action

Thiazole derivatives have been found to interact with various biological targets

Mode of Action

Thiazole derivatives have been reported to interact with DNA and topoisomerase II, leading to DNA double-strand breaks . .

Biochemical Pathways

Thiazole derivatives have been associated with a variety of biological activities, suggesting they may interact with multiple pathways .

Result of Action

Thiazole derivatives have been associated with various biological activities, including antiviral, anti-inflammatory, and anticancer activities . The specific effects of this compound would depend on its mode of action and the biochemical pathways it affects.

特性

IUPAC Name |

ethyl 4-amino-2-methyl-1,3-thiazole-5-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O2S/c1-3-11-7(10)5-6(8)9-4(2)12-5/h3,8H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KREBCXGTVCVLJV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N=C(S1)C)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 4-amino-2-methyl-1,3-thiazole-5-carboxylate | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-(4-Chlorophenyl)-3-(propan-2-yl)-[1,2]oxazolo[5,4-b]pyridine-4-carboxylic acid](/img/structure/B2703022.png)

![ethyl 3-[8-(2-chlorophenyl)-1,7-dimethyl-2,4-dioxo-1H,2H,3H,4H,8H-imidazo[1,2-g]purin-3-yl]propanoate](/img/structure/B2703023.png)

![2-methoxy-N-[2-[(4-methoxyphenyl)sulfonyl]-2-(2-thienyl)ethyl]benzamide](/img/structure/B2703025.png)

![(2E)-2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-3-phenylprop-2-enenitrile](/img/structure/B2703027.png)

![4-methyl-N-[2-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethyl]benzenesulfonamide](/img/structure/B2703031.png)

![8-(4-chlorophenyl)-3-(2-methoxyethyl)-1-methyl-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione](/img/structure/B2703033.png)

![N-(2-methylsulfanyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-7-yl)-4-pyrrolidin-1-ylsulfonylbenzamide](/img/structure/B2703034.png)

![2-Chloro-N-(cyclohexylmethyl)-N-[4-methoxy-3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2703035.png)

![8-(3,4-Difluorobenzoyl)-4-[(4-fluoro-3-methylphenyl)sulfonyl]-1-oxa-4,8-diazaspiro[4.5]decane](/img/structure/B2703036.png)